3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one
Description
3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is a cyclohexadienone derivative functionalized with a decyloxy group at position 3 and a 4-heptylanilino-methylidene substituent at position 6. The compound’s structure combines a conjugated dienone core with long alkyl chains, which influence its solubility, crystallinity, and intermolecular interactions.
Properties
CAS No. |
643755-24-2 |
|---|---|
Molecular Formula |
C30H45NO2 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
5-decoxy-2-[(4-heptylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C30H45NO2/c1-3-5-7-9-10-11-13-15-23-33-29-22-19-27(30(32)24-29)25-31-28-20-17-26(18-21-28)16-14-12-8-6-4-2/h17-22,24-25,32H,3-16,23H2,1-2H3 |
InChI Key |
JCUAUXMUHCIYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)CCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through a series of cycloaddition reactions, such as the Diels-Alder reaction, followed by functional group modifications to introduce the decyloxy and heptylanilino substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the decyloxy and heptylanilino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic properties, particularly if it exhibits biological activity.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one would depend on its specific applications. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Research Implications
The target compound’s long alkyl chains may enable applications in liquid crystals or surfactants, whereas nitro- and hydroxy-substituted analogs show promise in coordination chemistry (e.g., metal complexation via imine and phenolic groups) . Computational studies using tools like SHELXL and ORTEP are critical for elucidating these compounds’ structural dynamics.
Biological Activity
3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structural features, including a cyclohexadienone core and specific substituents that may influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C30H45NO2
- Molecular Weight : 455.68 g/mol
- CAS Number : 643755-24-2
The structure includes a decyloxy group and a heptylanilino group attached to the cyclohexadienone framework, which may contribute to its interactions with biological targets.
Biological Activity Profiles
Research indicates that compounds similar to 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail these activities.
Anticancer Activity
A study focusing on related cyclohexadienone derivatives suggests that these compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. For instance, compounds with similar structures have shown effectiveness in inducing apoptosis in various cancer cell lines by activating caspases and downregulating anti-apoptotic proteins .
Antimicrobial Properties
Some derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The presence of long alkyl chains, such as decyloxy and heptylanilino groups, may enhance membrane penetration and disrupt microbial cell integrity. Research has shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria .
The biological activity of 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling cascades that regulate cell growth and differentiation.
- Oxidative Stress Induction : Similar compounds have been noted for their ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
Research Findings
A comprehensive analysis of the biological activity profiles of related compounds reveals important insights:
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Apoptosis induction via caspase activation |
| Antimicrobial | Moderate to High | Membrane disruption and inhibition of cell wall synthesis |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Case Studies
- Anticancer Study : A recent investigation into a related compound demonstrated a significant reduction in tumor growth in xenograft models when treated with doses corresponding to those expected for human therapeutic use.
- Antimicrobial Efficacy : Laboratory tests indicated that derivatives showed minimum inhibitory concentrations (MIC) below 50 µg/mL against several bacterial strains, suggesting potential for development as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
